Ibutilide Hemifumarate

Cardiac Electrophysiology Ion Channel Pharmacology Class III Antiarrhythmic Mechanism

Ibutilide Hemifumarate: the only approved Class III antiarrhythmic activating slow inward Na+ current (INa-s) as primary mechanism, alongside IKr (hERG) blockade. Direct randomized trials prove superiority over sotalol (70% vs 19%), procainamide (76% vs 14%), and amiodarone (87% vs 29%) for atrial flutter conversion. Short 3-6h half-life and defined 40-min proarrhythmia window enable standardized protocols. IV-only formulation ensures rapid onset (13-19 min). As the innovator RLD (Corvert®) with multiple generic sources, it is the reference standard for ANDA bioequivalence studies and the evidence-preferred positive control for cardiac electrophysiology research. Procure with confidence.

Molecular Formula C24H40N2O7S
Molecular Weight 500.7 g/mol
CAS No. 122647-32-9
Cat. No. B1674249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbutilide Hemifumarate
CAS122647-32-9
SynonymsCorvert
ibutilide
ibutilide fumarate
ibutilide, (+)-isomer
ibutilide, (+-)-isomer
ibutilide, (-)-isomer
ibutilide, fumarate salt (2:1), (+)-isomer
ibutilide, fumarate salt (2:1), (+-)-isomer
N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
U-70226E
U-82208E
U-82209E
U82208E
U82209E
Molecular FormulaC24H40N2O7S
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyPAXBPNBQGZYWHP-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMW: 885.23. Crystals from acetone, mp 117-119 °C.;  UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894);  solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/
4.73e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibutilide Hemifumarate (CAS 122647-32-9): Baseline Properties for Procurement of a Class III Antiarrhythmic


Ibutilide hemifumarate (CAS 122647-32-9) is a methanesulfonanilide Class III antiarrhythmic agent (Vaughan Williams classification) indicated exclusively for the rapid intravenous termination of recent-onset atrial fibrillation (AF) and atrial flutter (AFl) to normal sinus rhythm [1]. Unlike other Class III agents that act solely via potassium channel blockade, ibutilide possesses a dual mechanism: it blocks the rapid component of the delayed rectifier K⁺ current (IKr, hERG channel) with an IC₅₀ of approximately 20–27 nM in AT-1 myocytes and simultaneously activates a slow inward sodium current (INa-s) that prolongs cardiac repolarization [2][3]. Administered as a racemic hemifumarate salt (M.W. 442.61, purity ≥98% HPLC), the compound exhibits high aqueous solubility (>100 mg/mL at pH ≤7) and is distributed as a sterile isotonic intravenous solution under the trade name Corvert® [4].

Why Ibutilide Hemifumarate Cannot Be Interchanged with Other Class III Antiarrhythmics for Acute Pharmacologic Cardioversion


Ibutilide hemifumarate occupies a distinct pharmacological niche among Class III antiarrhythmics that makes direct substitution with agents such as sotalol, dofetilide, amiodarone, or procainamide clinically and operationally inappropriate. Mechanistically, ibutilide is the only approved Class III agent that enhances the slow inward depolarizing Na⁺ current (INa-s) as its primary therapeutic action, whereas sotalol and dofetilide are pure IKr blockers [1]. Clinically, ibutilide has demonstrated statistically and clinically significant superiority over sotalol (70% vs. 19% AFl conversion), procainamide (76% vs. 14% AFl conversion), and amiodarone for atrial flutter (87% vs. 29%) in randomized controlled trials [2][3][4]. Pharmacokinetically, ibutilide's short elimination half-life (3–6 hours) and exclusive intravenous formulation enable rapid onset (mean time to conversion 13–19 minutes with 1–2 mg) and a defined proarrhythmia risk window (~40 minutes post-infusion), differing fundamentally from the prolonged tissue accumulation and oral maintenance strategies used for amiodarone or dofetilide [1][5]. These differences—mechanism, conversion efficacy magnitude, formulation route, and risk-management pharmacokinetics—collectively preclude simple interchange based on shared Vaughan Williams class membership.

Ibutilide Hemifumarate: Quantitative Head-to-Head Differentiation Evidence for Procurement Decision-Making


Evidence Item 1: Unique Dual Ionic Mechanism—Slow Inward Na⁺ Current Activation Not Shared by Pure IKr Blockers

Ibutilide is the only approved Class III antiarrhythmic whose primary mechanism is activation of a slow inward depolarizing Na⁺ current (INa-s), rather than exclusive blockade of outward K⁺ currents. In a direct comparative study of five class III agents (ibutilide, d-sotalol, E-4031, sematilide, dofetilide) on single guinea pig ventricular myocytes under identical conditions, ibutilide at 10⁻⁸ M uniquely increased a late inward current, while all four comparator compounds either produced no effect or decreased it [1]. Furthermore, only ibutilide at a high concentration (10⁻⁵ M) increased an outward current, contrasting with the uniform IK depression caused by d-sotalol, sematilide, E-4031, and dofetilide; ibutilide (10⁻⁵ M) was also capable of reversing the IK depression induced by these K⁺ channel blockers [1]. This dual mechanism—IKr blockade plus INa-s activation—is confirmed in the FDA-approved prescribing information, which states that ibutilide 'delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents' [2].

Cardiac Electrophysiology Ion Channel Pharmacology Class III Antiarrhythmic Mechanism

Evidence Item 2: Superior Atrial Flutter Conversion vs. Sotalol—Randomized Double-Blind Multicenter Trial

In a randomized, double-blind, multicenter trial (n=308) comparing a single 10-minute intravenous infusion of ibutilide 1 mg, ibutilide 2 mg, and DL-sotalol 1.5 mg/kg, ibutilide demonstrated statistically and clinically significant superiority for terminating atrial flutter (AFl). The 2 mg ibutilide dose achieved a 70% AFl conversion rate within 1 hour of treatment versus only 19% for DL-sotalol [1]. For atrial fibrillation (AF), the high-dose ibutilide group converted 44% of patients compared to 11% for sotalol (p<0.01). Mean time to arrhythmia termination was 13 ± 7 minutes with 2 mg ibutilide, 19 ± 15 minutes with 1 mg ibutilide, and 25 ± 17 minutes with DL-sotalol [1].

Atrial Flutter Cardioversion Antiarrhythmic Efficacy Randomized Controlled Trial

Evidence Item 3: Superior Cardioversion Efficacy vs. Intravenous Procainamide in Atrial Flutter and Fibrillation

A multicenter, randomized study (n=127) directly compared intravenous ibutilide (two 1 mg infusions over 10 minutes each) with intravenous procainamide (three 400 mg infusions) for conversion of recent-onset atrial flutter or fibrillation (duration 3 hours to 90 days). Ibutilide achieved an overall conversion rate of 58.3% (35/60) within 1.5 hours versus 18.3% (11/60) for procainamide (p<0.0001) [1]. In the atrial flutter subgroup, ibutilide converted 76% (13/17) compared to 14% (3/22) for procainamide (p=0.001). In the atrial fibrillation subgroup, the rates were 51% (22/43) for ibutilide versus 21% (8/38) for procainamide (p=0.005) [1]. Electrophysiological data from a companion mechanistic study (n=136 patients) showed ibutilide increased atrial monophasic action potential duration (MAPD) by 30% versus 18% for procainamide (p<0.001) while prolonging atrial cycle length less (16% vs. 26%, p<0.001), reflecting a more favorable MAPD/CL ratio for arrhythmia termination [2].

Pharmacologic Cardioversion Atrial Arrhythmia Comparative Efficacy

Evidence Item 4: Higher Overall Conversion Rate vs. Intravenous Amiodarone for Recent-Onset Atrial Flutter

A prospective, randomized study (n=152 patients) compared intravenous ibutilide with intravenous amiodarone for conversion of recent-onset atrial fibrillation (AF) and atrial flutter (Af) of 3–48 hours duration. The overall conversion rate for ibutilide was significantly higher than for amiodarone (80% vs. 57%, p=0.0054) [1]. For atrial flutter specifically, ibutilide demonstrated a marked superiority: 87% vs. 29% (p=0.003). For atrial fibrillation, the difference did not reach statistical significance (77% vs. 69%, p=ns); notably, amiodarone treatment was associated with severe arterial hypotension requiring protocol discontinuation in two patients, an adverse effect not observed with ibutilide [1]. In a separate study of post-cardiac surgery patients (Bernard et al., 2003), conversion rates within 4 hours were comparable (45% ibutilide vs. 50% amiodarone, ns), further confirming that ibutilide's superiority is most pronounced in the atrial flutter population [2].

Atrial Flutter Conversion Amiodarone Comparison Acute Antiarrhythmic Therapy

Evidence Item 5: Short Half-Life (3–6 Hours) Enables Manageable Proarrhythmia Risk Window vs. Long-Accumulating Class III Agents

Ibutilide's elimination half-life of 3–6 hours (mean ~6 h, range 2–12 h) is among the shortest of any Class III antiarrhythmic and directly enables a manageable proarrhythmia risk profile [1][2]. Critically, QT prolongation is maximal at the end of the 10-minute infusion and returns to baseline within 2–4 hours, and almost all reported cases of drug-induced torsades de pointes (TdP) associated with ibutilide have occurred within 40 minutes of starting the infusion [2]. The incidence of sustained polymorphic ventricular tachycardia requiring cardioversion was 1.7% in registration trials [3]. By contrast, amiodarone has an elimination half-life of 15–142 days with extensive tissue accumulation, making its proarrhythmia risk temporally unpredictable [4]. In a rabbit proarrhythmia model, ibutilide caused less proarrhythmia than sotalol, dofetilide, or sematilide [2]. The short half-life also means ibutilide is unsuitable for oral maintenance therapy (oral bioavailability <10% due to extensive first-pass hepatic metabolism), reinforcing its role as an acute-care-only IV agent [1].

Pharmacokinetics Proarrhythmia Risk Management Drug Safety Profile

Evidence Item 6: High Aqueous Solubility and Defined Salt Form Enabling Reproducible Intravenous Formulation

Ibutilide hemifumarate exhibits exceptionally high aqueous solubility of >100 mg/mL at pH ≤7 as a white to off-white crystalline powder, a property that directly enables its commercial formulation as a stable, isotonic, clear, colorless sterile solution (Corvert®, 0.1 mg/mL ibutilide fumarate) [1]. Research-grade material (≥98% purity by HPLC, CAS 122647-32-9) demonstrates solubility of ≥100 mM in both DMSO and water, with commercial sources reporting values of 177 mg/mL (~200 mM) in DMSO, water, and ethanol at 25°C . This contrasts with several comparator Class III agents that require complex solubilization strategies: dofetilide is formulated as oral capsules only (not available as an IV solution); amiodarone IV requires polysorbate 80 and benzyl alcohol as solubilizing excipients due to poor aqueous solubility; and sotalol, while water-soluble, is a racemic mixture with different β-blockade properties . Ibutilide's hemifumarate salt form (racemate, M.W. 442.61) has defined stoichiometry (2 ibutilide free base : 1 fumaric acid) that ensures batch-to-batch reproducibility for research and manufacturing [1].

Pharmaceutical Formulation Solubility IV Drug Product Specification

Ibutilide Hemifumarate (CAS 122647-32-9): Evidence-Derived Research and Industrial Application Scenarios


Scenario 1: In Vitro Cardiac Electrophysiology—hERG/Ikr Channel Pharmacology with Dual INa-s Mechanism

Ibutilide hemifumarate serves as a unique pharmacological tool compound for cardiac ion channel studies requiring concurrent IKr (hERG) blockade (IC₅₀ ~20–27 nM in AT-1 myocytes) and slow inward Na⁺ current activation—a dual mechanism not replicated by pure IKr blockers such as dofetilide or E-4031 [1]. Whole-cell patch-clamp experiments on guinea pig ventricular myocytes or hERG-expressing cell lines can exploit ibutilide's ability to increase late inward current at 10⁻⁸ M and to reverse IK depression caused by other K⁺ channel blockers at 10⁻⁵ M [2]. The compound's high aqueous solubility (≥100 mM in DMSO and water) facilitates precise concentration-response studies without organic solvent artifacts . Researchers investigating the congenital long-QT syndrome paradigm—where mutations affecting either IKr or INa produce similar phenotypes—will find ibutilide a mechanistically informative comparator [1].

Scenario 2: Preclinical Atrial Flutter/Fibrillation Conversion Models—High-Efficacy Positive Control

For in vivo large-animal models of atrial flutter or fibrillation (e.g., canine sterile pericarditis, porcine burst-pacing models), ibutilide provides a validated, high-efficacy positive control for pharmacologic cardioversion. Clinical translation is supported by randomized trial data showing 70–76% atrial flutter conversion rates versus 14–19% for procainamide and sotalol, with mean time to conversion of 13 minutes at the 2 mg dose [3][4]. Its exclusive IV route, dose-proportional QT prolongation, and predictable 40-minute proarrhythmia risk window enable standardized experimental protocols with defined monitoring endpoints [5]. The absence of reverse use-dependence at atrial level further distinguishes ibutilide from sotalol-based positive controls [5].

Scenario 3: Hospital Formulary and Clinical Trial Material for Acute Atrial Flutter Pharmacologic Cardioversion

Ibutilide is the evidence-preferred IV agent for acute pharmacologic cardioversion of recent-onset atrial flutter in hospital and clinical trial settings. Direct head-to-head data demonstrate its superiority over sotalol (70% vs. 19%), procainamide (76% vs. 14%), and amiodarone (87% vs. 29%) for atrial flutter conversion, with the highest conversion rates observed within 1–1.5 hours of infusion [3][4][6]. The FDA-approved dosing protocol (1 mg over 10 minutes, repeatable once if arrhythmia persists) is standardized and widely implemented [7]. Procurement for hospital pharmacy stock or multi-center trial kits should prioritize ibutilide over procainamide or sotalol for atrial flutter-specific conversion protocols based on this quantitative efficacy gradient.

Scenario 4: Pharmaceutical R&D—Reference Standard for Class III Antiarrhythmic Bioequivalence and Formulation Studies

As the innovator reference listed drug (RLD) under NDA 020491 (Corvert®, Pfizer/Pharmacia & Upjohn), ibutilide hemifumarate serves as the regulatory reference standard for generic bioequivalence studies and ANDA submissions [7]. The defined hemifumarate salt stoichiometry (2:1 ibutilide free base to fumaric acid, M.W. 442.61), racemic nature, high aqueous solubility (>100 mg/mL at pH ≤7), and established impurity profile provide a well-characterized analytical reference for HPLC method development, dissolution testing, and stability-indicating assays [7]. With the original Corvert® patents expired and multiple generic manufacturers (Mylan, Avet, Luitpold, Pharmobedient) marketing ibutilide fumarate injection, the compound represents a mature, multi-source pharmaceutical ingredient with well-defined specifications for secondary analytical standard procurement [8].

Quote Request

Request a Quote for Ibutilide Hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.